molecular formula C13H17N3O B2531006 [4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1549545-32-5

[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B2531006
CAS No.: 1549545-32-5
M. Wt: 231.299
InChI Key: QQALGVKZSZTDIT-UHFFFAOYSA-N
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Description

[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the reaction of ethyl hydrazinecarboxylate with phenylacetonitrile under basic conditions to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The resulting triazole intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various ethers or esters.

Mechanism of Action

The mechanism of action of [4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol: shares structural similarities with other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and phenylethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-16-12(14-15-13(16)10-17)9-8-11-6-4-3-5-7-11/h3-7,17H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQALGVKZSZTDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1CO)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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